molecular formula C17H17ClO2 B321516 2-Chlorophenyl 4-tert-butylbenzoate

2-Chlorophenyl 4-tert-butylbenzoate

Cat. No.: B321516
M. Wt: 288.8 g/mol
InChI Key: NWFWQFDXWMRONX-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-tert-butylbenzoate is an ester compound comprising a 2-chlorophenyl group linked via an ester bond to a 4-tert-butyl-substituted benzoate moiety. The tert-butyl group introduces significant steric bulk, while the 2-chloro substituent on the phenyl ring contributes electron-withdrawing effects. Such structural features influence physicochemical properties like solubility, thermal stability, and reactivity, making this compound relevant in materials science and pharmaceutical intermediates .

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

(2-chlorophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-10-8-12(9-11-13)16(19)20-15-7-5-4-6-14(15)18/h4-11H,1-3H3

InChI Key

NWFWQFDXWMRONX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoate Moiety

a. 4-tert-Butylbenzoate Derivatives
  • 2-Oxo-2H-chromen-3-yl 4-tert-butylbenzoate (Coumarin Derivative): This compound shares the 4-tert-butylbenzoate group but replaces the 2-chlorophenyl with a coumarin (2-oxochromene) system. Crystallographic data (CCDC 1509735) reveals intermolecular C–H···O interactions stabilizing its lattice, a feature absent in the non-planar 2-chlorophenyl analog . Key Difference: The coumarin derivative’s extended π-system increases melting point (mp) and photostability compared to 2-chlorophenyl 4-tert-butylbenzoate.
  • tert-Butyl 2-bromo-5-fluorobenzoate :
    Here, the benzoate carries bromo and fluoro substituents instead of tert-butyl. Halogens increase polarity but reduce thermal stability due to weaker C–X bonds. The tert-butyl group in this compound enhances steric protection, slowing hydrolysis compared to halogenated analogs .

b. Halogenated Phenyl Esters
  • Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with a 2-chlorophenyl group. The aminoethoxy side chain increases water solubility but introduces susceptibility to oxidative degradation, unlike the more hydrophobic this compound .

Electronic and Steric Contributions

Compound Substituent Effects Key Properties
This compound - 2-Cl (electron-withdrawing)
- tert-butyl (steric hindrance)
High lipophilicity; slow ester hydrolysis due to steric bulk
Coumarin Derivative - Conjugated lactone (electron-rich)
- tert-butyl
High mp (crystalline stability); UV-active
tert-Butyl 2-bromo-5-fluorobenzoate - Br, F (polar, electron-withdrawing)
- tert-butyl
Lower thermal stability; higher reactivity in nucleophilic substitution

Degradation and Impurity Profiles

  • Unidentified Degradation Products of 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]: Impurities in related dihydropyridine esters (e.g., diethyl derivatives) arise from hydrolysis or oxidation, suggesting that 2-chlorophenyl esters may share similar degradation pathways under acidic conditions. However, the tert-butyl group in this compound likely mitigates such reactivity .

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